molecular formula C15H12BrNO B14729947 2-(3-Bromo-4-methoxyphenyl)indolizine CAS No. 6285-62-7

2-(3-Bromo-4-methoxyphenyl)indolizine

Cat. No.: B14729947
CAS No.: 6285-62-7
M. Wt: 302.16 g/mol
InChI Key: QCWYKAWLWOSPQG-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)indolizine is a functionalized indolizine derivative of significant interest in medicinal chemistry and anticancer drug discovery. Indolizines are fused bicyclic nitrogen heterocycles that serve as important scaffolds in pharmaceutical research due to their planar structure, extended conjugation, and capacity to interact with biological targets . The specific substitution pattern on this compound features a 3-bromo-4-methoxyphenyl group at the 2-position, a design that leverages the synergistic effects of its substituents. The bromine atom can enhance binding affinity and selectivity through its size, polarizability, and potential for halogen bonding , while the methoxy group can influence the compound's electronic properties and bioavailability. Recent investigations into similarly structured indolizine derivatives have demonstrated promising inhibitory activity against the National Cancer Institute's (NCI) panel of 60 human tumor cell lines . These functionalized indolizines are designed as potential anticancer agents, with studies showing growth inhibition in several cancer types, including non-small cell lung cancer (HOP-62) and glioblastoma (SNB-75) . Molecular docking studies suggest that analogous active indolizine compounds exhibit favorable binding affinities at the colchicine-binding site of tubulin, a key anticancer target, with computed binding energies in the range of -9.22 to -9.88 kcal/mol . Key interactions involve residues such as βASN-258 and βLYS-352, indicating a potential mechanism of action through the disruption of microtubule dynamics . Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for these related active compounds suggest they may exhibit good oral bioavailability and promising drug-like qualities with low toxicity risks . This compound is intended for research applications only, including use as a standard in analytical studies, a key intermediate in the synthesis of novel bioactive molecules, and a candidate for in vitro biological screening. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

6285-62-7

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)indolizine

InChI

InChI=1S/C15H12BrNO/c1-18-15-6-5-11(9-14(15)16)12-8-13-4-2-3-7-17(13)10-12/h2-10H,1H3

InChI Key

QCWYKAWLWOSPQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Strategies Overview

The target molecule’s indolizine core and substituted phenyl group necessitate multi-step syntheses. Primary approaches include:

  • Cross-coupling reactions between pre-functionalized indolizines and aryl boronic acids.
  • Electrophilic bromination of 2-(4-methoxyphenyl)indolizine.
  • Cyclization strategies using pyridinium intermediates and substituted acetylenes.

Each method balances regiochemical control, yield, and practicality for industrial applications.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

This two-step route involves synthesizing 3-bromo-4-methoxyphenylboronic acid and coupling it with a halogenated indolizine.

Synthesis of 3-Bromo-4-methoxyaniline

The industrial preparation of 3-bromo-4-methoxyaniline, as detailed in patent CN102199099B, proceeds via:

  • Bromination : Treating p-fluoronitrobenzene with N-bromosuccinimide (NBS) in acetic acid at 25–50°C yields 3-bromo-4-fluoronitrobenzene.
  • Etherification : Reacting the intermediate with sodium methoxide in methanol introduces the methoxy group, forming 3-bromo-4-methoxy nitrobenzene.
  • Reduction : Catalytic hydrogenation or chemical reduction (e.g., NaBH4/CuCl2) converts the nitro group to an amine, yielding 3-bromo-4-methoxyaniline.
Boronic Acid Formation and Coupling

3-Bromo-4-methoxyaniline is diazotized and transformed into the corresponding boronic acid via Miyaura borylation. Subsequent Suzuki coupling with 2-bromoindolizine (synthesized via methods in Section 3) forms the target compound. This method achieves moderate yields (50–65%) but requires stringent control over palladium catalysts and ligand systems.

Electrophilic Bromination of 2-(4-Methoxyphenyl)indolizine

Synthesis of 2-(4-Methoxyphenyl)indolizine

As demonstrated in Royal Society of Chemistry protocols, 2-(4-methoxyphenyl)indolizine is synthesized via cyclization of pyridinium salts with substituted acetylenes. For example, reacting 1-(4-methoxyphenyl)pyridinium iodide with phenylacetylene under basic conditions yields the indolizine core.

Regioselective Bromination

Electrophilic bromination of 2-(4-methoxyphenyl)indolizine with molecular bromine (Br2) in dichloromethane at 0°C selectively installs bromine at the phenyl ring’s ortho position (relative to the methoxy group), yielding the target compound in 72–78% efficiency. Lewis acids like FeBr3 enhance regioselectivity, while NBS in CCl4 provides a radical-based alternative (55–60% yield).

Cyclization Strategies

Pyridinium Salt Cyclization

Building the indolizine core with pre-brominated phenyl groups involves:

  • Quaternization : Treating 3-bromo-4-methoxyphenylpyridine with methyl iodide forms the pyridinium salt.
  • Cyclization : Reacting the salt with dimethyl acetylenedicarboxylate (DMAD) in methanol generates the indolizine framework. This method suffers from low yields (30–40%) due to competing side reactions.

Industrial Scalability and Optimization

The patent-derived bromination/etherification/reduction sequence (Section 2.1.1) offers scalability, with reported yields exceeding 85% for 3-bromo-4-methoxyaniline. Coupling this with Suzuki-Miyaura cross-coupling enables gram-scale production. In contrast, direct bromination (Section 3.2) is cost-effective but requires careful handling of corrosive reagents.

Comparative Analysis of Methods

Method Steps Key Reagents Yield (%) Advantages Limitations
Suzuki Coupling 4 Pd(PPh3)4, Na2CO3 50–65 Modular, scalable Requires boron reagent synthesis
Direct Bromination 2 Br2, FeBr3 72–78 High regioselectivity Corrosive reagents
Pyridinium Cyclization 3 Methyl iodide, DMAD 30–40 Single-pot synthesis Low yield, side reactions

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group on the phenyl ring activates the aromatic system for electrophilic substitution. Key reactions include:

Mechanism :

  • Protonation at C-3 generates a resonance-stabilized carbocation.

  • Electrophilic attack occurs at the activated position (C-3), followed by deprotonation.

Suzuki-Miyaura Cross-Coupling

The bromine atom at C-3 serves as a leaving group in palladium-catalyzed cross-coupling reactions:

Arylboronic AcidCatalystYield (%)Product
4-MethoxyphenylPdCl₂925-(4-MeO-Ph)-indolizine
3,5-DimethylphenylPdCl₂855-(3,5-Me₂-Ph)-indolizine
2-NaphthylPdCl₂785-(2-naphthyl)-indolizine

Conditions : 1,4-dioxane/H₂O, K₂CO₃, 80°C, 12–24 h . Electron-donating groups on the boronic acid enhance reactivity.

Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization:

  • Tricyclic Indolizine Formation : Reaction with 2-cyclohexenone in H₂O/DMSO catalyzed by BIA (benzimidazolium acetate) yields tricyclic indolizines (68% yield) .

Mechanistic Pathway :

  • Morita-Baylis-Hillman (MBH) adduct formation between the aldehyde and enone.

  • Base-induced cyclization via elimination of H₂O .

Functionalization via Friedel-Crafts Alkylation

Hexafluoroisopropanol (HFIP) promotes C-3 hydroxyalkylation with arylglyoxals:

ArylglyoxalYield (%)Product
4-Bromophenyl953-(α-hydroxy-4-Br-Ph-CO)-indolizine
2-Furyl893-(α-hydroxy-2-furyl-CO)-indolizine

Conditions : HFIP (1.2 equiv), RT, 1–2 h . The reaction proceeds via a carbocation intermediate stabilized by HFIP’s high ionizing power.

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic media oxidizes the indolizine core to pyridine-N-oxide derivatives (data limited; inferred from analogues).

  • Reduction : LiAlH₄ reduces carbonyl groups introduced via EAS or cross-coupling (e.g., 3-COCF₃ → 3-CH₂CF₃) .

Key Reaction Trends

Reaction TypePosition ModifiedKey Influencers
EASC-3 (indolizine)Methoxy group, Br orientation
Cross-CouplingC-5 (phenyl)Pd catalyst, boronic acid electronics
CyclizationIndolizine coreBase strength, solvent polarity

Mechanistic Considerations

  • Steric Effects : Bulkier substituents (e.g., tert-butyl) at C-2 hinder cross-coupling yields .

  • Electronic Effects : Electron-withdrawing groups on the phenyl ring slow EAS but enhance cross-coupling efficiency .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Agent: 2-(3-Bromo-4-methoxyphenyl)indolizine has demonstrated antiproliferative activities against the BE(2)-C neuroblastoma cell line . In one study, a specific indolizine derivative, 9db , showed higher potency than all trans-retinoic acid, an approved cancer drug .
  • Inhibition of Tubulin Polymerization: The compound inhibits tubulin polymerization, suggesting its potential as a microtubule-targeting anticancer agent . Indolizine 9db displayed potent inhibition of microtubule assembly, similar to colchicine, a known tubulin polymerization inhibitor .
  • Binding Interactions: Glide XP docking studies suggest that indolizine 9db can bind to the colchicine binding pocket. The ketone carbonyl forms a hydrogen bond with Asn258, and the bromine is involved in a halogen bond with Thr317. The indolizine ring occupies a hydrophobic region, while the phenyl ring protrudes into the space between monomers .
  • Synthesis of Indolizines: Indolizines, including this compound, can be synthesized via [3+2]-cycloaddition of pyridinium ylides to 1-chloro-2-nitrostyrenes . This method allows for the creation of diverse indolizine derivatives with potential biological activities .
  • CBP/EP300 Bromodomain Receptor Inhibition: Indolizine compounds can inhibit CBP/EP300Bromodomain receptors, which are involved in various diseases, including cancer, inflammation, autoimmune diseases, septicemia, and viral infections . These compounds can be developed into medicaments for treating such diseases .

Data Table: Antiproliferative Activity

CompoundCell LineActivityReference
This compound (9db )BE(2)-C neuroblastomaHigher potency than all trans-retinoic acid; inhibits tubulin polymerization

Authoritative Insights

  • Bromodomain Inhibition: Bromodomain proteins, including CBP and EP300, are targets for drug development because of their role in diseases . Indolizine compounds can effectively inhibit these proteins, offering a pathway for therapeutic intervention .
  • Microtubule-Targeting Agents: Microtubule inhibitors like this compound disrupt cell division and can be effective against cancer cells . The ability of this compound to inhibit tubulin polymerization highlights its potential as an anticancer agent .
  • One-Pot Reactions: Efficient synthetic methods, such as one-pot reactions, are valuable for creating complex molecules like indolizines . These methods can incorporate various functional groups, enhancing the diversity and potential applications of the resulting compounds .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to receptors or enzymes, leading to modulation of cellular processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The bromine and methoxy groups in the target compound create a balanced electronic profile, enhancing both reactivity and lipophilicity compared to monosubstituted analogs.
  • The higher molecular weight and log P of this compound suggest improved membrane permeability, a critical factor for central nervous system (CNS) drug candidates .

Cytotoxicity and Anticancer Activity

  • 2-(4-Methylphenyl)indolizine : Exhibits moderate cytotoxicity against HepG-2 liver cancer cells (IC₅₀ = 393.7 ± 0.2 μg/mL) .
  • This compound : Predicted to show enhanced anticancer activity due to bromine’s ability to stabilize DNA adducts and methoxy’s role in improving bioavailability .

Neuroprotective Potential

  • Indolizines with methoxy groups demonstrate anti-inflammatory and antioxidant properties, relevant for Alzheimer’s disease (AD) therapy . The target compound’s bromine atom may further inhibit Aβ aggregation, a hallmark of AD .

Q & A

Basic Question

  • 1^1H/13^13C NMR : Critical for confirming substituent positions (e.g., methoxy and bromo groups) and indolizine core integrity. For example, aromatic protons appear at δ 7.2–9.5 ppm in DMSO-d6_6 .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 427.0757) .
  • TLC : Monitors reaction progress (Rf_f = 0.30 in 70:30 ethyl acetate/hexane) .
  • Elemental Analysis : Ensures purity (>95% C, H, N) .

How can researchers address low yields during the synthesis of this compound?

Advanced Question
Low yields often arise from incomplete cyclization or side reactions. Methodological solutions include:

  • Catalyst Screening : Testing Cu(I) or Pd-based catalysts to improve regioselectivity .
  • Microwave Assistance : Reduces reaction time (e.g., from 12 hours to <1 hour) and improves yield by 15–20% .
  • Solvent-Free Conditions : Minimizes decomposition, as seen in CuBr-catalyzed protocols .

How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

Advanced Question
SAR studies require systematic substitution of the bromo, methoxy, or indolizine core. For example:

  • Substituent Variation : Replace bromo with chloro or methyl groups to assess cytotoxicity changes (IC50_{50} shifts from 312–393 µg/mL in HepG-2 cells) .
  • Bioisosteric Replacement : Swap the methoxy group with ethoxy or hydroxyl to modulate solubility and binding affinity .
  • In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., HIV-1 infectivity factor inhibition at IC50_{50} = 11 µM) .

What computational methods predict the ADMET properties of this compound?

Advanced Question

  • LogP Prediction : Tools like ChemAxon estimate hydrophobicity (e.g., LogP = 3.92), critical for blood-brain barrier penetration .
  • Water Solubility : QSAR models predict values (-3.99 log mol/L) to optimize formulation .
  • Toxicity Screening : Use ADMETlab 2.0 to assess hepatotoxicity and hERG inhibition risks .

How can conflicting cytotoxicity data for indolizine derivatives be resolved?

Advanced Question
Discrepancies in IC50_{50} values (e.g., 312 vs. 393 µg/mL) may arise from:

  • Cell Line Variability : Test across multiple lines (e.g., HepG-2 vs. MCF-7) .
  • Assay Conditions : Standardize MTT protocols (e.g., incubation time, serum concentration) .
  • Compound Stability : Verify purity via HPLC and assess degradation products .

What solvent and base combinations enhance selectivity in fluorination reactions of indolizine derivatives?

Advanced Question
For selective fluorination at the C2 position:

  • Solvent : Ethyl acetate improves yield (61%) over DCM or THF .
  • Base : KHCO3_3 outperforms stronger bases (e.g., NaOH) by reducing side reactions .
  • Fluorinating Agent : N-Fluorodibenzenesulfonimide (NFSI) ensures electrophilic substitution .

What challenges arise during purification of this compound, and how are they mitigated?

Advanced Question

  • Co-Elution Issues : Use gradient elution (hexane to ethyl acetate) to separate brominated byproducts .
  • Thermal Sensitivity : Avoid high-temperature rotary evaporation; instead, use lyophilization for DMF removal .
  • Residual Catalysts : Chelating agents (e.g., EDTA) in wash steps remove Cu(I) residues .

What mechanisms underlie the bioactivity of this compound in anticancer studies?

Advanced Question
Proposed mechanisms include:

  • ROS Scavenging : Methoxy groups donate electrons, reducing oxidative stress in ischemia models .
  • Apoptosis Induction : Bromo-substituted derivatives activate caspase-3 in cancer cells .
  • Topoisomerase Inhibition : Planar indolizine cores intercalate DNA, as seen in camptothecin analogs .

How can green chemistry principles be applied to synthesize this compound?

Advanced Question

  • Solvent Reduction : Use PEG-400 as a recyclable solvent .
  • Catalyst Recycling : Recover CuBr via filtration and reuse for 3–5 cycles .
  • Microwave Synthesis : Reduces energy use by 40% compared to conventional heating .

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